molecular formula C15H19ClO B14667347 1-Nonen-3-one, 1-(2-chlorophenyl)- CAS No. 51469-49-9

1-Nonen-3-one, 1-(2-chlorophenyl)-

Katalognummer: B14667347
CAS-Nummer: 51469-49-9
Molekulargewicht: 250.76 g/mol
InChI-Schlüssel: HBVVTEYMQYVCTF-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonen-3-one, 1-(2-chlorophenyl)- is an organic compound with the molecular formula C15H19ClO It is a derivative of nonenone, where a chlorine-substituted phenyl group is attached to the first carbon of the nonenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonen-3-one, 1-(2-chlorophenyl)- typically involves the reaction of 1-nonen-3-one with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 1-Nonen-3-one, 1-(2-chlorophenyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonen-3-one, 1-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Nonen-3-one, 1-(2-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Nonen-3-one, 1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Nonen-3-one: Lacks the chlorine-substituted phenyl group, resulting in different chemical properties and reactivity.

    1-(2-Bromophenyl)-1-nonen-3-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    1-(2-Fluorophenyl)-1-nonen-3-one: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior.

Uniqueness

1-Nonen-3-one, 1-(2-chlorophenyl)- is unique due to the presence of the chlorine-substituted phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

51469-49-9

Molekularformel

C15H19ClO

Molekulargewicht

250.76 g/mol

IUPAC-Name

(E)-1-(2-chlorophenyl)non-1-en-3-one

InChI

InChI=1S/C15H19ClO/c1-2-3-4-5-9-14(17)12-11-13-8-6-7-10-15(13)16/h6-8,10-12H,2-5,9H2,1H3/b12-11+

InChI-Schlüssel

HBVVTEYMQYVCTF-VAWYXSNFSA-N

Isomerische SMILES

CCCCCCC(=O)/C=C/C1=CC=CC=C1Cl

Kanonische SMILES

CCCCCCC(=O)C=CC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.